

The Discovery of GMX1777/1778: A NAMPT Inhibitor for Cancer Therapy

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Compound of Interest

Compound Name: Anticancer agent 177

Cat. No.: B12366071

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An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical development of the anticancer agent GMX1778 and its prodrug, GMX1777, potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT). Cancer cells exhibit a heightened reliance on the NAMPT-mediated NAD⁺ salvage pathway to meet the metabolic demands of rapid proliferation and to support DNA repair mechanisms, making NAMPT a compelling target for anticancer therapy.^{[1][2][3]} GMX1778, also known as CHS-828, has demonstrated significant antitumor activity in a variety of cancer models by potently and specifically inhibiting NAMPT, leading to NAD⁺ depletion and subsequent cell death.^{[3][4]}

Core Data Summary

The following tables summarize the key quantitative data for GMX1778 and its prodrug GMX1777, compiled from available preclinical studies.

Table 1: In Vitro Activity of GMX1778

Parameter	Value	Cell Line/System	Reference
NAMPT IC50	< 25 nM	Recombinant NAMPT enzyme assay	[3]
Cell Growth Inhibition	Low nanomolar range	Various cancer cell lines	[1]

Note: Specific IC50 values for cell growth inhibition across different cell lines were not consistently available in the provided search results and would require access to the full-text articles for a comprehensive compilation.

Table 2: In Vivo Efficacy of GMX1777

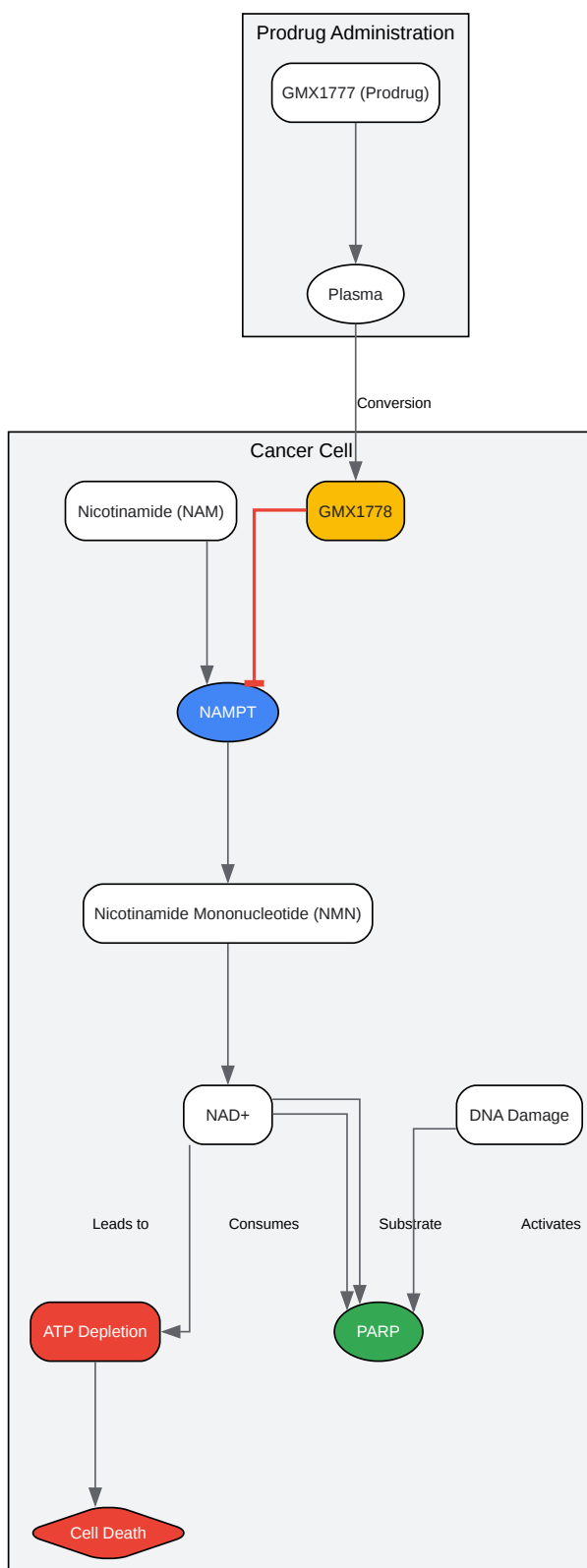
Animal Model	Dosing Regimen	Outcome	Reference
IM-9 xenograft	75 mg/kg (24h IV infusion)	Nearly complete tumor regression	[5]
SHP-77 (small-cell lung cancer) xenograft	75 mg/kg (24h IV infusion)	Tumor regression	[5]
HCT-116 (colon carcinoma) xenograft	75 mg/kg (24h IV infusion)	Tumor regression	[5]
FaDu and C666-1 (head and neck) xenografts	50-100 mg/kg/day (i.m. for 5 days) with radiotherapy	Effective for both tumors	[5]
A549 (NSCLC) xenograft	Combination with pemetrexed	Synergistic therapeutic benefit	[1][6]
Neuroendocrine tumor xenograft (GOT1)	100 mg/kg/wk (oral GMX1778) with ¹⁷⁷ Lu-DOTATATE	Prolonged antitumor response	[7]

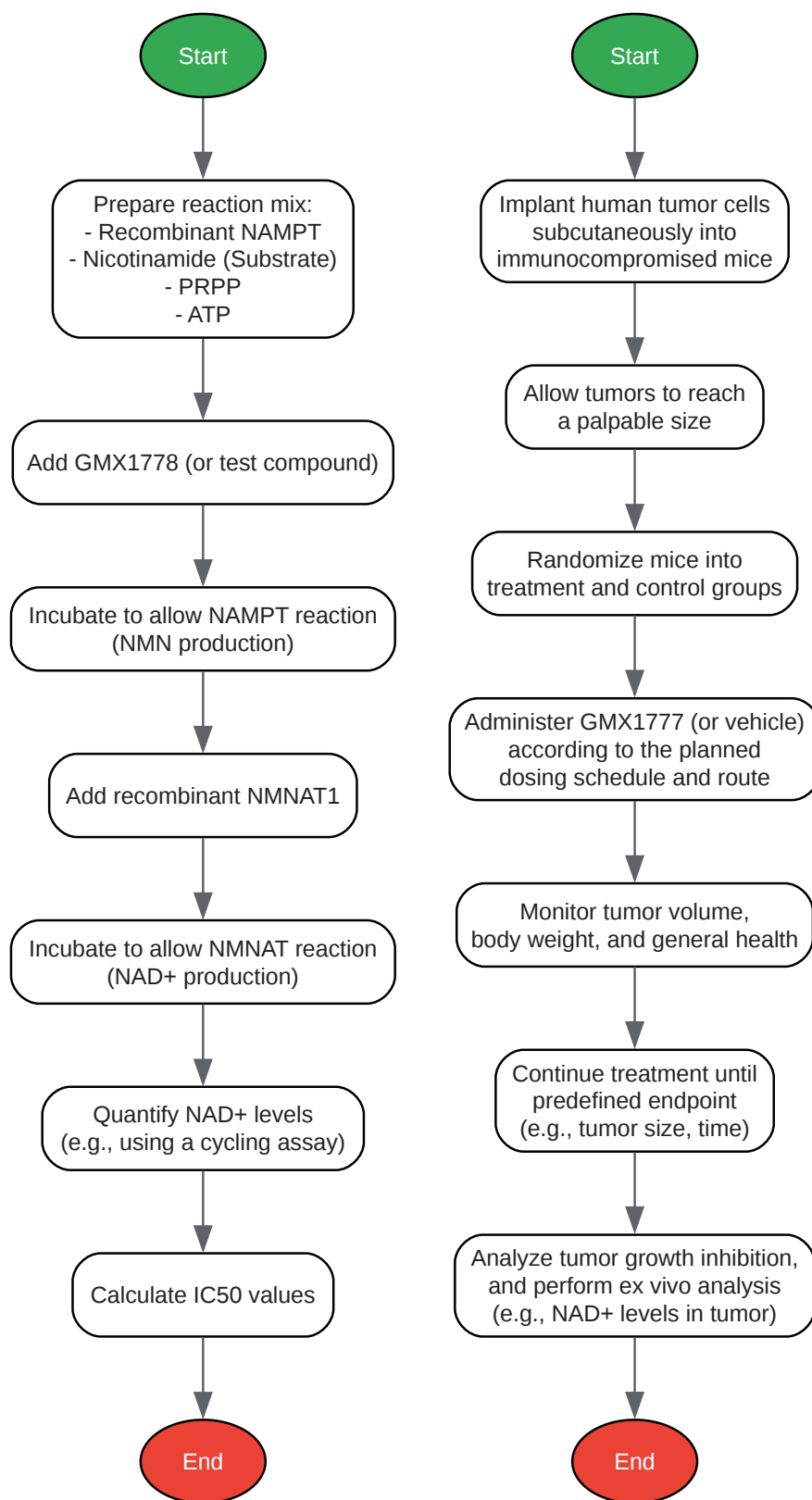
Table 3: Pharmacokinetics of GMX1777

Parameter	Value	Species	Reference
GMX1777 Half-life in plasma	< 0.7 h	Mice	[5]
Conversion	Rapidly converted to GMX1778	Mice	[5]

Signaling Pathways and Mechanism of Action

GMX1778 exerts its anticancer effects by inhibiting NAMPT, the rate-limiting enzyme in the NAD⁺ salvage pathway. This leads to a cascade of cellular events culminating in cell death.





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